Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-
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Overview
Description
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-: is a nitrogen-containing heterocyclic compound Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- typically involves the reaction of pyridine with 3-ethyl-3-methyl-1-triazene under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of pyridine derivatives, including Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-, often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced catalytic systems and purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- involves its interaction with specific molecular targets. The triazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways, making the compound effective as an enzyme inhibitor .
Comparison with Similar Compounds
3-Methylpyridine: A simpler pyridine derivative with a methyl group at the 3-position.
3-Ethylpyridine: Another pyridine derivative with an ethyl group at the 3-position.
Uniqueness: Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler pyridine derivatives .
Properties
CAS No. |
64059-53-6 |
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Molecular Formula |
C8H12N4 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-3-yldiazenyl)ethanamine |
InChI |
InChI=1S/C8H12N4/c1-3-12(2)11-10-8-5-4-6-9-7-8/h4-7H,3H2,1-2H3 |
InChI Key |
JHVDFEOKMRKWLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)N=NC1=CN=CC=C1 |
Origin of Product |
United States |
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